1-(1-Adamantyl)-3,5-dimethylpyridinium bromide
Overview
Description
1-(1-Adamantyl)-3,5-dimethylpyridinium bromide is a chemical compound characterized by its adamantyl group attached to a pyridinium ring with two methyl groups at positions 3 and 5
Synthetic Routes and Reaction Conditions:
Bromination of 1-(1-adamantyl)-3,5-dimethylpyridine: The compound can be synthesized by reacting 1-(1-adamantyl)-3,5-dimethylpyridine with bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale bromination reactions, often using continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The pyridinium ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution Reactions: The bromide ion in the compound can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Reduced pyridinium derivatives.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The adamantyl group enhances binding affinity to certain receptors, while the pyridinium ring interacts with biological macromolecules. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
1-(1-Adamantyl)-3,5-dimethylpyridinium bromide is unique due to its adamantyl group, which provides enhanced stability and binding properties compared to similar compounds without this group. Similar compounds include:
1-(1-Adamantyl)-3,5-dimethylpyridine
1-(1-Adamantyl)-3,5-dimethylimidazole
Properties
IUPAC Name |
1-(1-adamantyl)-3,5-dimethylpyridin-1-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N.BrH/c1-12-3-13(2)11-18(10-12)17-7-14-4-15(8-17)6-16(5-14)9-17;/h3,10-11,14-16H,4-9H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGKJTQRWJYCHW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C23CC4CC(C2)CC(C4)C3)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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